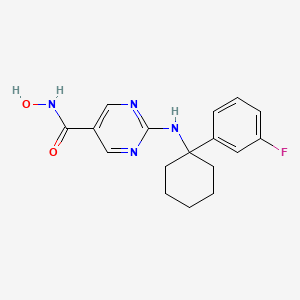

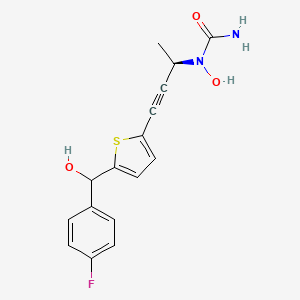

2-((1-(3-fluorophenyl)cyclohexyl)amino)-N-hydroxypyrimidine-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-((1-(3-fluorophenyl)cyclohexyl)amino)-N-hydroxypyrimidine-5-carboxamide” is a complex organic molecule. It contains a pyrimidine ring which is a common structure in many biological compounds . The molecule also contains a fluorophenyl group and a cyclohexyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclohexyl group would likely add some three-dimensionality to the molecule .Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present in the molecule. For instance, the amine group (-NH2) and the carboxamide group (-CONH2) are both common reactive sites in organic molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors like its polarity, solubility, stability, and reactivity would all be influenced by the arrangement of atoms and functional groups within the molecule .科学的研究の応用

Neurodegenerative Diseases Research

ACY-775 has been used in the research of neurodegenerative diseases such as Alzheimer’s disease . Histone deacetylase 6 (HDAC6) has emerged as a therapeutic target for these diseases . Noninvasive imaging of HDAC6 in the brain by positron emission tomography (PET) could significantly contribute to the development of HDAC6-targeted therapeutics for neurodegenerative diseases . ACY-775, being a selective HDAC6 inhibitor, plays a crucial role in this research .

Development of PET Ligands

ACY-775 has been used in the preclinical validation of a novel brain-penetrant PET ligand for visualization of HDAC6 . This is a potential imaging target for neurodegenerative diseases . The development of such ligands accelerates research into the roles of HDAC6 in these diseases .

Charcot–Marie–Tooth Disease Research

ACY-775 has been used in the research of Charcot–Marie–Tooth disease (CMT), the most common inherited peripheral neuropathy . HDAC6 has been identified as a potential therapeutic target in axonal CMT (CMT2) . ACY-775, as a potent and selective HDAC6 inhibitor, has shown to reverse the motor and sensory deficits in a mouse model for mutant “small heat shock protein B1” (HSPB1)-induced CMT2 .

Pharmacological Therapy for Axonal CMT

ACY-775 has been used in the development of improved HDAC6 inhibitors as pharmacological therapy for axonal CMT . It has been demonstrated that these inhibitors increased the innervation of the neuromuscular junctions in the gastrocnemius muscle and improved the motor and sensory nerve conduction .

Axonal Transport Research

Cultured DRG neurons from a mutant HSPB1 mouse model of CMT showed deficits in axonal transport . This deficit was rescued by the HDAC6 inhibitors ACY-738 and ACY-775 .

Glycyl-tRNA Synthetase Research

ACY-775 has been used in the research of dominant mutations in glycyl-tRNA synthetase . A mouse model of CMT based on these mutations showed that the mice have certain deficits . ACY-775, as a HDAC6 inhibitor, plays a role in this research .

作用機序

ACY-775, also known as “2-[1-(3-Fluoro-phenyl)-cyclohexylamino]-pyrimidine-5-carboxylic acid hydroxyamide” or “2-((1-(3-fluorophenyl)cyclohexyl)amino)-N-hydroxypyrimidine-5-carboxamide”, is a potent and selective inhibitor of histone deacetylase 6 (HDAC6) .

Target of Action

ACY-775 primarily targets HDAC6 , a member of the histone deacetylase family . HDAC6 plays a crucial role in the regulation of key biological processes, including gene expression and protein function through the removal of acetyl groups from lysine residues .

Mode of Action

ACY-775 inhibits HDAC6 with an IC50 of 7.5 nM . This inhibition leads to an increase in the acetylation of α-tubulin, a substrate of HDAC6 . The enhanced acetylation of α-tubulin is associated with improved cellular functions, such as increased mitochondrial motility .

Biochemical Pathways

The inhibition of HDAC6 by ACY-775 affects various biochemical pathways. It leads to the hyperacetylation of α-tubulin, which is associated with the regulation of microtubule-dependent processes . This can influence cellular functions such as cell shape, intracellular transport, and cell motility .

Pharmacokinetics

It has been noted that acy-775 is brain bioavailable upon systemic administration . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ACY-775.

Result of Action

The inhibition of HDAC6 by ACY-775 has been associated with various cellular effects. For instance, it has been observed to increase the innervation of the neuromuscular junctions in the gastrocnemius muscle and improve the motor and sensory nerve conduction . Moreover, ACY-775 shares the antidepressant-like properties of other HDAC inhibitors, such as SAHA and MS-275, in the tail suspension test and social defeat paradigm .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[[1-(3-fluorophenyl)cyclohexyl]amino]-N-hydroxypyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O2/c18-14-6-4-5-13(9-14)17(7-2-1-3-8-17)21-16-19-10-12(11-20-16)15(23)22-24/h4-6,9-11,24H,1-3,7-8H2,(H,22,23)(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYBURCQQEUNLDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC(=CC=C2)F)NC3=NC=C(C=N3)C(=O)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(3-fluorophenyl)cyclohexyl)amino)-N-hydroxypyrimidine-5-carboxamide | |

Q & A

Q1: What is ACY-775 and what makes it unique?

A1: ACY-775, also known as 2-((1-(3-fluorophenyl)cyclohexyl)amino)-N-hydroxypyrimidine-5-carboxamide, is a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6). [, , , , , , ] Unlike pan-HDAC inhibitors, ACY-775 demonstrates significant selectivity for HDAC6 over other HDAC classes, particularly Class I HDACs (HDAC1, 2, and 3). [, , ] This selectivity is crucial as it potentially minimizes off-target effects and improves the safety profile compared to less selective HDAC inhibitors. [, , ]

Q2: How does ACY-775 interact with HDAC6 and what are the downstream effects?

A2: While the precise molecular interactions of ACY-775 with HDAC6 require further investigation, it is known to inhibit the enzymatic activity of HDAC6. [, , ] HDAC6 is a cytoplasmic deacetylase that acts on various substrates, including α-tubulin, a critical component of microtubules. [, ] By inhibiting HDAC6, ACY-775 prevents the deacetylation of α-tubulin, leading to its hyperacetylation. [, , ] This disruption of microtubule dynamics can have profound effects on cell signaling, protein trafficking, and ultimately cell viability, particularly in cancer cells. [, ]

Q3: Is there evidence that ACY-775 affects gene expression in cancer cells?

A3: Yes, research indicates that ACY-775 can modulate gene expression in specific cancer types. For instance, in multiple myeloma (MM) cells, ACY-775, in combination with immunomodulatory drugs (IMiDs) like lenalidomide, was found to synergistically reduce the expression of MYC and IRF4. [] These transcription factors play crucial roles in MM cell growth and survival, and their downregulation contributes to the enhanced anti-cancer activity observed with the combination therapy. []

Q4: What cancer types have shown sensitivity to ACY-775 in preclinical studies?

A4: Preclinical studies have explored the anti-cancer potential of ACY-775 in various cancer types. Notably, multiple myeloma (MM) cells have exhibited significant sensitivity to ACY-775, both as a single agent and in combination with other anti-myeloma agents. [, , ] Additionally, Her2+ breast cancer cells have shown promising responses to ACY-775, particularly when combined with targeted therapies like lapatinib (a Her2 inhibitor) or PI3K inhibitors. [] Studies have also investigated its effects in Non-Hodgkin's Lymphoma (NHL) cell lines, showing synergistic activity with targeted agents like ibrutinib and PI3K inhibitors. []

Q5: What is the significance of ACY-775's selectivity for HDAC6 in a clinical setting?

A5: The high selectivity of ACY-775 for HDAC6 over other HDAC classes, particularly Class I HDACs, holds significant clinical importance. [, , ] Unlike pan-HDAC inhibitors which target multiple HDACs and are often associated with dose-limiting toxicities, ACY-775 demonstrates a favorable safety and tolerability profile in preclinical and early-phase clinical trials. [, , , ] This improved tolerability allows for potentially higher and more efficacious doses, as well as combination strategies with other anti-cancer agents, leading to enhanced therapeutic benefits. [, ]

Q6: Are there any imaging techniques available to study the distribution and target engagement of ACY-775 in vivo?

A6: While ACY-775 itself hasn't been developed as a PET imaging agent, research has explored the use of [18F]EKZ-001 ([18F]Bavarostat), a brain-penetrant positron emission tomography (PET) radioligand with high affinity and selectivity for HDAC6. [] [18F]EKZ-001 PET imaging allows for noninvasive assessment of HDAC6 levels in the brain and was used to compare the target occupancy of different HDAC6 inhibitors, including ACY-775, in non-human primates. []

Q7: What are the future research directions for ACY-775?

A7: Future research on ACY-775 should focus on:

- Identifying predictive biomarkers: Discovering biomarkers that can predict response to ACY-775 treatment would allow for personalized therapy and improve patient outcomes. []

- Investigating its potential in other diseases: Given the involvement of HDAC6 in neurodegenerative disorders, exploring the therapeutic potential of ACY-775 in these conditions could open new avenues for treatment. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

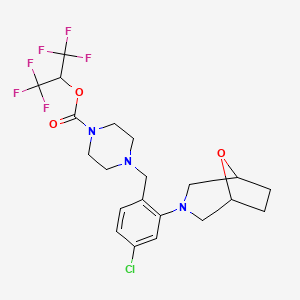

![Trans-4-{4-[7-Amino-2-(1,2,3-Benzothiadiazol-7-Yl)-3-Chlorofuro[2,3-C]pyridin-4-Yl]-1h-Pyrazol-1-Yl}cyclohexanol](/img/structure/B605089.png)

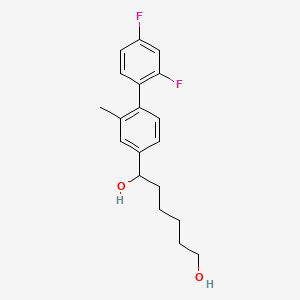

![N-(3-((2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate](/img/structure/B605098.png)

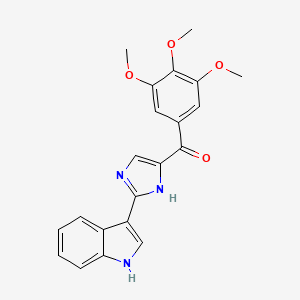

![Urea, N-[[2-(3,3-dimethylbutyl)-4-(trifluoromethyl)phenyl]methyl]-N'-(1-methyl-1H-indazol-4-yl)-](/img/structure/B605104.png)

![2-(1-Propylpiperidin-4-yl)-1H-benzo[d]imidazole-7-carboxamide succinate](/img/structure/B605106.png)

![4-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]phenol](/img/structure/B605114.png)

![1,3,4,5-Tetrahydro-7,8-dihydroxy-N-[2-[4-[2-[4-(trifluoromethyl)phenyl]diazenyl]phenyl]ethyl]-2H-2-benzazepine-2-carbothioamide](/img/structure/B605117.png)